hERG Potassium Channel Affinity: 20-Fold Higher IC₅₀ Than Cisapride Reduces Proarrhythmic Liability
In head-to-head patch-clamp experiments using cloned hERG channels expressed in COS-7 cells, prucalopride exhibited an IC₅₀ of 5.7 × 10⁻⁶ M for hERG channel blockade, representing a 20-fold higher IC₅₀ than cisapride (IC₅₀ = 2.4 × 10⁻⁷ M). The rank order of hERG-blocking potency was cisapride > renzapride > prucalopride > mosapride [1]. Notably, the block mediated by prucalopride was not voltage-dependent, whereas cisapride and renzapride exhibited voltage-dependent blockade [1].
| Evidence Dimension | hERG potassium channel blockade potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 5.7 × 10⁻⁶ M |
| Comparator Or Baseline | Cisapride: IC₅₀ = 2.4 × 10⁻⁷ M; Renzapride: IC₅₀ = 1.8 × 10⁻⁶ M; Mosapride: no significant effect |
| Quantified Difference | Prucalopride IC₅₀ 20-fold higher than cisapride; rank order: cisapride > renzapride > prucalopride > mosapride |
| Conditions | Whole-cell patch-clamp recordings on hERG-transfected COS-7 cells under physiological conditions; 500 ms depolarizing prepulses |
Why This Matters
The 20-fold lower affinity for hERG channels relative to cisapride translates to a clinically validated absence of QT prolongation, making prucalopride the only highly selective 5-HT₄ agonist with regulatory approval and extensive post-marketing cardiovascular safety data.
- [1] Potet F, Bouyssou T, Escande D, Baró I. Gastrointestinal prokinetic drugs have different affinity for the human cardiac human ether-à-gogo K+ channel. J Pharmacol Exp Ther. 2001;299(3):1007-1012. View Source
